2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide

Catalog No.
S3596675
CAS No.
941891-79-8
M.F
C21H26N4O3S2
M. Wt
446.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-...

CAS Number

941891-79-8

Product Name

2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclohexylacetamide

Molecular Formula

C21H26N4O3S2

Molecular Weight

446.6 g/mol

InChI

InChI=1S/C21H26N4O3S2/c1-14(26)22-16-7-9-17(10-8-16)24-20(28)13-30-21-25-18(12-29-21)11-19(27)23-15-5-3-2-4-6-15/h7-10,12,15H,2-6,11,13H2,1H3,(H,22,26)(H,23,27)(H,24,28)

InChI Key

CEXDDFMAQAFYCT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCC3

The compound 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide is a thiazole derivative characterized by its complex molecular structure, which includes a thiazole ring, a cyclohexylcarbamoyl group, and an acetamidophenyl moiety. Its molecular formula is C21H26N4O3S2C_{21}H_{26}N_{4}O_{3}S_{2} with a molecular weight of approximately 446.6 g/mol. This compound has been identified for its potential applications in medicinal chemistry, particularly due to its diverse biological activities and synthetic versatility.

There is no current information available on the mechanism of action of this specific compound.

  • No data is available on the safety or hazards associated with this compound.
  • It is important to treat unknown compounds with caution until proper testing is conducted.

Future Research Directions

  • Synthesis and purification of the compound.
  • Determination of physical and chemical properties.
  • In vitro and in vivo studies to assess potential biological activity.
  • Computational modeling to predict its interaction with biomolecules.

The chemical behavior of this compound is influenced by the presence of various functional groups. It is expected to undergo typical reactions associated with amides and thiazoles, such as hydrolysis, amidation, and nucleophilic substitutions. The synthesis often requires inert atmospheres to prevent oxidation of sensitive groups. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are used to monitor reaction progress and product characterization.

Research indicates that compounds similar to 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide exhibit significant biological activities, including antimicrobial and antifungal properties. Thiazole derivatives have been shown to possess a broad spectrum of activity against various pathogens, including fungi such as Penicillium marneffei and Trichophyton species. The specific biological mechanisms remain under investigation but may involve interaction with cellular targets or modulation of metabolic pathways.

The synthesis of this compound typically involves multiple steps of organic reactions. Common methods include:

  • Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Cyclohexylcarbamoyl Group: This step may involve the reaction of cyclohexylamine derivatives with carbonyl compounds.
  • Final Coupling Reactions: The final product is obtained through coupling reactions that link the thiazole moiety with the acetamidophenyl group.

Control over reaction conditions such as temperature, pH, and solvent choice is crucial for optimizing yield and purity.

The potential applications of 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide are diverse:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or antifungal agents.
  • Research Tool: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Interaction studies are essential for understanding how this compound affects biological systems. Quantitative structure-activity relationship (QSAR) analyses can provide insights into how structural modifications impact biological efficacy. Additionally, studies on its binding affinity to specific enzymes or receptors can elucidate its mechanism of action.

Several compounds share structural features with 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide, including:

Compound NameStructure FeaturesUnique Aspects
N-{4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2-[1-(3,4-dichlorophenyl)-N-(2-methoxyethyl)formamido]acetamideThiazole ring, cyclohexyl groupContains dichlorophenyl and methoxyethyl groups
4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amineTrifluoromethyl group on cyclohexaneFocused on fluorinated derivatives for enhanced activity
2-acetamido-3-[[1-[[(1R,2S)-2-carbamoylcyclohexyl]carbamoyl]cyclohexyl]amino]-3-oxopropyl]phenyl]methyl-phosphinic acidCarbamoyl cyclohexane structureInvolves phosphinic acid functionality for different biological interactions

These compounds highlight the diversity within thiazole derivatives while emphasizing the unique combination of functional groups present in 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide, which may contribute to its distinct biological properties and applications in drug development.

XLogP3

2.9

Dates

Last modified: 08-20-2023

Explore Compound Types